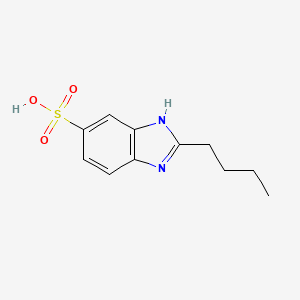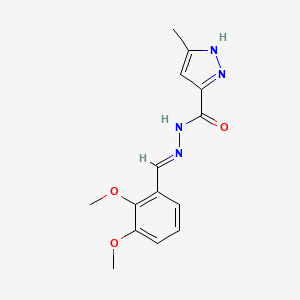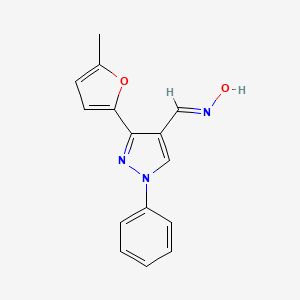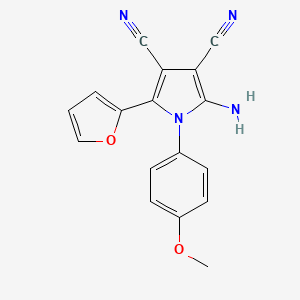
2-cyano-3-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Übersicht
Beschreibung
2-cyano-3-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide involves the inhibition of various enzymes and receptors that are involved in the pathogenesis of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of various kinases that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial properties. It also exhibits neuroprotective and cardioprotective effects. This compound has been shown to modulate the activity of various enzymes and receptors that are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-cyano-3-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in lab experiments is its potent activity against various enzymes and receptors. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-cyano-3-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide. One of the potential areas of research is the development of new drugs that target the activity of COX-2 and other enzymes and receptors that are involved in the pathogenesis of various diseases. Another potential area of research is the development of new methods for the synthesis of this compound that yield higher purity and higher yield. Additionally, further studies are needed to determine the potential toxicity and safety of this compound in vivo.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits potent anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs. It has been shown to inhibit the activity of various enzymes and receptors that are involved in the pathogenesis of various diseases.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-6-4-12(5-7-14)9-13(10-17)16(19)18-11-15-3-2-8-21-15/h4-7,9,15H,2-3,8,11H2,1H3,(H,18,19)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGWTNHJBDUMKP-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895686.png)
![3-{3-(4-biphenylyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895699.png)
![2,7-dimethyl-N'-(2-thienylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3895707.png)


![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3895724.png)

![3-{3-(4-fluorophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895739.png)
![4-[2-({[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B3895744.png)


![3-(4-oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B3895764.png)
![1-(cyclohexylmethyl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3895770.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3895784.png)